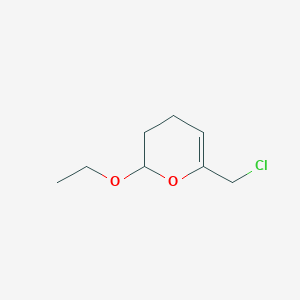
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a chloromethyl group at the 6th position and an ethoxy group at the 2nd position of the dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-3,4-dihydro-2H-pyran using formaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride . This reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions with a suitable solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Scientific Research Applications
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . The ethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-2-methoxy-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group.
6-(Bromomethyl)-2-ethoxy-3,4-dihydro-2H-pyran: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity and solubility properties.
Properties
CAS No. |
61092-72-6 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
6-(chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H13ClO2/c1-2-10-8-5-3-4-7(6-9)11-8/h4,8H,2-3,5-6H2,1H3 |
InChI Key |
LRTMYYXWBHPKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC=C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


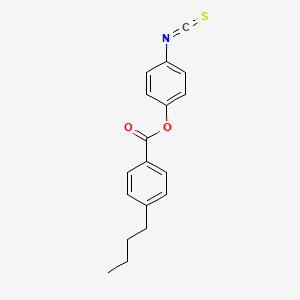
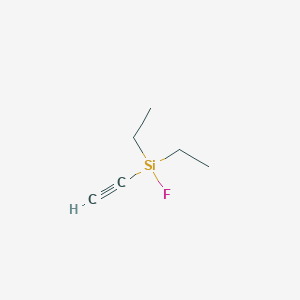
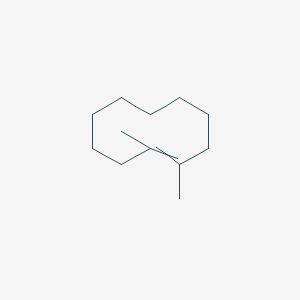
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
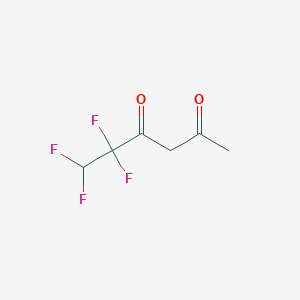

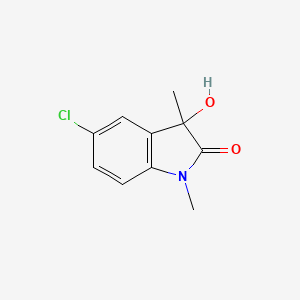
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
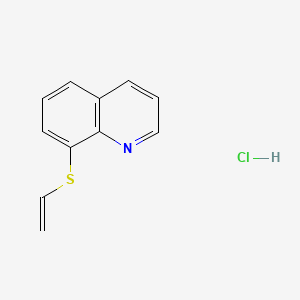
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)


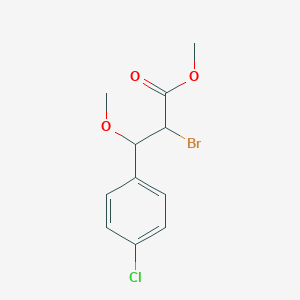
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
